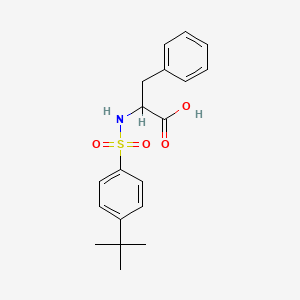

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHUCLCRIWTQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a substituted amino acid derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-(tert-butyl)benzenesulfonyl chloride, followed by the N-sulfonylation of L-phenylalanine. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. The document is structured to serve as a practical laboratory resource, offering insights into reaction mechanisms, purification strategies, and characterization of the final product.

Introduction

The incorporation of sulfonamide moieties into amino acid scaffolds is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. The resulting N-sulfonylated amino acids often exhibit a range of biological activities, stemming from their ability to mimic peptide bonds, enhance metabolic stability, and modulate interactions with biological targets. The title compound, this compound, combines the structural features of L-phenylalanine with the bulky, lipophilic 4-(tert-butyl)phenylsulfonyl group, making it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a detailed roadmap for the efficient synthesis of this compound, grounded in fundamental principles of organic chemistry.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first stage involves the synthesis of the sulfonating agent, 4-(tert-butyl)benzenesulfonyl chloride. The second stage is the coupling of this sulfonyl chloride with L-phenylalanine via a nucleophilic substitution reaction.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-(tert-Butyl)benzenesulfonyl Chloride

The preparation of the key sulfonating agent is achieved through a two-step process: electrophilic aromatic sulfonation of tert-butylbenzene followed by chlorination of the resulting sulfonic acid.

Step 1.1: Sulfonation of tert-Butylbenzene

This step involves the introduction of a sulfonic acid group onto the tert-butylbenzene ring via an electrophilic aromatic substitution (EAS) reaction.

Mechanism Insight: The tert-butyl group is an ortho, para-directing activator in electrophilic aromatic substitution.[1][2] Due to the significant steric hindrance of the tert-butyl group, the para-substituted product, 4-(tert-butyl)benzenesulfonic acid, is the major regioisomer formed. The electrophile in this reaction is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H), generated from fuming sulfuric acid (oleum).[3][4]

References

An In-depth Technical Guide to the Physicochemical Characterization of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical efficacy and safety. This guide provides a comprehensive framework for the systematic characterization of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine , a substituted phenylalanine derivative.

While specific experimental data for this compound (CAS: 159856-01-6) is not extensively published, this document serves as a technical blueprint, detailing the authoritative methodologies and scientific rationale required to generate a robust and reliable physicochemical profile. By treating the target compound as a novel candidate, we will explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Molecular Identity

The foundational step in any characterization is confirming the molecule's identity.

| Property | Value | Source |

| IUPAC Name | N-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine | - |

| CAS Number | 159856-01-6 | [1] |

| Molecular Formula | C₁₉H₂₃NO₄S | [1] |

| Molecular Weight | 361.46 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% (Typical) | [1] |

Section 1: Aqueous Solubility - The Master Variable

Aqueous solubility is arguably the most critical physicochemical property, as a compound must be in solution to be absorbed and exert its biological effect.[2] We will focus on determining the thermodynamic solubility , which represents the true equilibrium state between the dissolved and undissolved compound and is essential for later-stage development.[3][4]

Rationale for Method Selection: The Shake-Flask Method

The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[5] Its strength lies in allowing the system to reach true equilibrium, typically over 24-48 hours, providing a definitive value that is crucial for biopharmaceutical classification and formulation design. This contrasts with kinetic solubility methods, which are higher throughput but can be influenced by the co-solvent (like DMSO) used, making them more suitable for early-stage screening.[4][6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask, OECD 105)

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.8 for small intestine) as recommended by regulatory agencies.[5]

-

Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess must be visually apparent to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C for physiological relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let coarse particles settle. Separate the solid and liquid phases. Centrifugation is generally preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[3]

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.

-

Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility value in µg/mL or mM.

Workflow for Thermodynamic Solubility Measurement

Caption: Shake-Flask method workflow for solubility.

Section 2: Lipophilicity - A Predictor of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Rationale for Method Selection: RP-HPLC for Practicality

While the shake-flask method is the direct standard for LogP determination, it is labor-intensive and requires a large amount of pure compound.[8] For drug discovery programs, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method offers a highly practical, rapid, and automated alternative that requires minimal sample.[9][10] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.

Experimental Protocol: LogP Determination by RP-HPLC

-

System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[8]

-

Calibration: Prepare a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Standard Analysis: Inject each reference compound individually into the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. A linear regression of this plot yields the calibration equation.[9]

-

Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time.

-

LogP Calculation: Calculate the log k for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Conceptual Relationship in RP-HPLC LogP Determination

Caption: Logic flow for LogP estimation via RP-HPLC.

Section 3: Ionization Constant (pKa) - The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule exists as 50% ionized and 50% non-ionized.[11] For this compound, the carboxylic acid moiety is the primary ionizable group. Its pKa will dictate the compound's charge, and therefore its solubility and permeability, in different compartments of the body.[12]

Rationale for Method Selection: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[13] The method involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa is identified from the resulting titration curve. This direct measurement is often more reliable than spectroscopic methods for simple molecules with a single, clear ionization event.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent/water mixture. The co-solvent (e.g., methanol) is often necessary to ensure the compound remains soluble throughout the titration range.

-

Blank Titration: First, perform a titration on the solvent system alone (without the compound) to create a blank curve. This accounts for the buffering capacity of the solvent itself.

-

Sample Titration: Titrate the sample solution with a standardized solution of strong base (e.g., 0.1 M KOH). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the midpoint of the steepest part of the resulting sigmoidal curve (the inflection point), which corresponds to 50% neutralization.[14] Specialized software is used to calculate the pKa from the curve's derivative.

Potentiometric Titration Experimental Workflow

Caption: Workflow for pKa determination by titration.

Section 4: Thermal Properties - Indicators of Purity and Stability

Thermal analysis provides critical information on a compound's melting point, purity, and solid-state stability. The melting point is a fundamental physical property that serves as a primary indicator of purity.

Rationale for Method Selection: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the premier technique for thermal analysis.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] This allows for the precise determination of the melting point (as an endothermic event) and its associated enthalpy of fusion.[17]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-5 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with a linear heating ramp (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Initiate the temperature program, heating the sample through its expected melting range. The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting event will appear as a sharp endothermic peak. The onset temperature of this peak is typically reported as the melting point for pure crystalline compounds, while the peak temperature is also noted.[18] The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Analysis of a DSC Thermogram

Caption: Data analysis workflow for a DSC experiment.

Summary & Concluding Remarks

The systematic application of these authoritative methodologies will yield a comprehensive and reliable physicochemical profile for this compound. This data is indispensable for guiding rational decisions in lead optimization, formulation development, and preclinical evaluation. By understanding the "why" behind each experimental choice, researchers can ensure the generation of high-quality, trustworthy data that will accelerate the path from discovery to development.

| Physicochemical Property | Authoritative Method | Rationale |

| Thermodynamic Solubility | Saturation Shake-Flask | Gold standard for true equilibrium measurement.[5] |

| Lipophilicity (LogP) | RP-HPLC Correlation | High-throughput, practical, and requires minimal sample.[9] |

| Ionization Constant (pKa) | Potentiometric Titration | Direct, accurate, and robust for simple ionizable groups.[13] |

| Melting Point & Purity | Differential Scanning Calorimetry (DSC) | Precise determination of thermal transitions.[15] |

References

- 1. This compound | 159856-01-6 [sigmaaldrich.com]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijirss.com [ijirss.com]

- 12. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pKa and log p determination | PPTX [slideshare.net]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. mt.com [mt.com]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. s4science.at [s4science.at]

A Comprehensive Guide to the Structure Elucidation of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Small molecules, such as derivatives of amino acids, often serve as foundational scaffolds for building potent and selective therapeutic agents. ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine is one such molecule, combining the structural motifs of the amino acid L-phenylalanine with a sulfonamide group—a privileged pharmacophore found in numerous marketed drugs.[1][2] Its formal name is N-[(4-tert-butylphenyl)sulfonyl]phenylalanine, and it is identified by CAS Number 159856-01-6.[3]

The elucidation of this molecule's exact structure is not merely an academic exercise. It is critical for establishing intellectual property, understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency in manufacturing, and forming the basis of a successful submission to regulatory bodies like the FDA and EMA. An unambiguous structural assignment requires a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the puzzle.

This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. As a senior application scientist, the narrative moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and authoritative workflow. We will explore an integrated strategy, beginning with mass spectrometry to define molecular weight and elemental composition, followed by a suite of NMR techniques to map the intricate atomic connectivity, and corroborated by infrared spectroscopy and X-ray crystallography for functional group confirmation and definitive spatial arrangement.

Predicted Structure and Physicochemical Properties

Before embarking on an analytical campaign, it is essential to have a hypothesized structure and a summary of its basic properties. This information guides the selection of analytical techniques and the interpretation of the resulting data.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonym(s) | N-[(4-tert-butylphenyl)sulfonyl]phenylalanine | |

| CAS Number | 159856-01-6 | [3] |

| Molecular Formula | C₁₉H₂₃NO₄S | [3] |

| Molecular Weight | 361.46 g/mol | [3] |

| Appearance | Solid / White to off-white powder | [5] |

Figure 1: Hypothesized Chemical Structure

Integrated Analytical Workflow

Caption: A logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Expertise & Causality: Mass spectrometry is the logical first step in any structure elucidation workflow. Its primary purpose is to provide a highly accurate measurement of the molecular weight, which immediately validates or refutes the proposed molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition, significantly constraining the number of possible structures.

High-Resolution Mass Spectrometry (HRMS)

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis. The acid promotes the formation of the protonated molecule [M+H]⁺.[6]

-

Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the exact mass.

Expected Data:

| Ion | Calculated Exact Mass | Observed Mass Range (±5 ppm) |

| [C₁₉H₂₃NO₄S + H]⁺ | 362.14205 | 362.14024 - 362.14386 |

Tandem Mass Spectrometry (MS/MS)

Expertise & Causality: While HRMS confirms what atoms are present, tandem MS (MS/MS) begins to reveal how they are connected. By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragments. The fragmentation pattern serves as a structural fingerprint, allowing us to confirm the presence of key substructures like the phenylalanine core and the tert-butylphenylsulfonyl moiety. Aromatic sulfonamides are known to undergo a characteristic rearrangement and elimination of SO₂ upon CID.[7]

Protocol: LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to introduce the sample into the mass spectrometer. This step ensures sample purity.

-

Parent Ion Selection: Program the mass spectrometer (e.g., a triple quadrupole or Q-TOF) to isolate the [M+H]⁺ ion at m/z 362.14.

-

Fragmentation: Apply collision energy (typically 10-40 eV) in the collision cell (q2) to induce fragmentation.

-

Daughter Ion Scan: Scan the third quadrupole (Q3) to detect the resulting fragment ions.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise covalent structure of an organic molecule in solution. While MS provides the pieces of the puzzle, NMR shows how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to establish the bonding framework unambiguously.

¹H and ¹³C NMR Spectroscopy

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of exchangeable protons (NH, OH).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. The chemical shift range of interest is typically 0-13 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The typical chemical shift range is 0-200 ppm.

Expected Data: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm) | Rationale |

| tert-Butyl (CH₃) | ~1.25, s, 9H | ~31.0 | Shielded aliphatic protons and carbons. |

| tert-Butyl (Quat. C) | - | ~34.5 | Quaternary carbon attached to the aromatic ring. |

| Phe CβH₂ | ~2.9-3.1, m, 2H | ~37.0 | Diastereotopic protons adjacent to the chiral center. |

| Phe CαH | ~4.0-4.2, m, 1H | ~56.0 | Proton on the chiral carbon, coupled to CβH₂ and NH. |

| Phe Aromatic (C₅'H₅) | ~7.1-7.3, m, 5H | ~126-130 | Protons of the monosubstituted phenyl ring.[8] |

| Sulfonyl-Aryl (AA'BB') | ~7.5 (d, 2H), ~7.7 (d, 2H) | ~125-155 | Classic para-disubstituted pattern. Protons ortho to SO₂ are deshielded. |

| Sulfonamide NH | ~8.0-8.5, d, 1H | - | Exchangeable proton, coupled to CαH. |

| Carboxylic Acid OH | ~12.5-13.0, br s, 1H | - | Highly deshielded, exchangeable proton. |

| Phe C=O | - | ~173.0 | Carboxylic acid carbonyl carbon. |

2D NMR Spectroscopy

Expertise & Causality: 2D NMR experiments are essential for connecting the individual spin systems identified in the 1D spectra.

-

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming the phenylalanine aliphatic chain (CαH-CβH₂).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (¹J_CH).

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for piecing together the entire molecule. It reveals long-range correlations (²J_CH and ³J_CH) between protons and carbons, allowing us to connect the phenylalanine core to the sulfonyl group and the sulfonyl group to the tert-butylphenyl ring.

Caption: Workflow for integrating 2D NMR data to assemble the structure.

Expected Key HMBC Correlations:

| Proton(s) | Correlates to Carbon(s) | Structural Link Confirmed |

| Sulfonamide NH | Phe Cα, Phe Cβ | Confirms the sulfonamide nitrogen is attached to the phenylalanine α-carbon. |

| Phe CαH | Phe C=O, Phe Cβ, Phe Aromatic C1' | Confirms the core phenylalanine structure. |

| Sulfonyl-Aryl H (ortho to SO₂) | Sulfonyl-Aryl C (ipso to SO₂), Sulfonyl-Aryl C (ipso to t-Bu) | Confirms the connectivity within the 4-tert-butylphenylsulfonyl moiety. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the molecular formula. While it doesn't provide detailed connectivity, it serves as an excellent orthogonal check on the structural assignments from MS and NMR. The presence of characteristic stretches for the carboxylic acid, sulfonamide, and aromatic rings provides strong corroborating evidence.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Vibrational Frequencies:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Sulfonamide |

| 3100-3000 | C-H stretch (sp²) | Aromatic |

| 3000-2850 | C-H stretch (sp³) | Aliphatic |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic |

| ~1340 & ~1160 | S=O asymmetric & symmetric stretch | Sulfonamide[9][10] |

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: X-ray crystallography is the gold standard for structure determination. If a single crystal of sufficient quality can be grown, this technique provides an unambiguous, three-dimensional map of the atoms in space. It not only confirms the constitution (atom-to-atom connectivity) but also the configuration (stereochemistry) and the preferred conformation in the solid state. For a chiral molecule like this compound, it definitively confirms the assumed L-stereochemistry of the phenylalanine core.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data, typically using Mo Kα radiation.[11]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve a final, high-resolution crystal structure.[12]

Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) and a visual representation of the molecule, confirming:

-

The complete bonding framework.

-

The absolute stereochemistry at the α-carbon of the phenylalanine moiety.

-

Precise bond lengths and angles, such as the S-N and S=O bond lengths.[11]

-

The solid-state conformation, including the torsion angles around the S-N bond.

-

Intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and sulfonamide groups, which govern the crystal packing.

Conclusion

The rigorous structure elucidation of this compound is achieved not by a single technique but by the strategic integration of multiple, complementary analytical methods. The workflow presented in this guide—initiating with HRMS to establish the elemental formula, proceeding with a comprehensive suite of 1D and 2D NMR experiments to map the covalent framework, and confirming with FT-IR and single-crystal X-ray diffraction—represents an industry-standard, self-validating approach. Each step provides a layer of evidence that, when combined, leads to an unambiguous and defensible structural assignment. This level of analytical rigor is indispensable for advancing a compound through the drug development pipeline, ensuring safety, efficacy, and regulatory success.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. hpst.cz [hpst.cz]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. mdpi.com [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

biological activity of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

An In-depth Technical Guide on the Potential Biological Activity of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. As a derivative of phenylalanine, an essential amino acid, it is positioned at the intersection of metabolic and signaling pathways. The incorporation of a sulfonamide moiety, a well-established pharmacophore, suggests a broad range of possible biological activities. This guide provides a comprehensive overview of the theoretical framework for the biological activities of this compound, drawing parallels from structurally related molecules. We will delve into potential applications in oncology, neurology, and infectious diseases, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this promising molecule.

Introduction: Chemical Structure and Rationale for Investigation

This compound is an amino acid derivative characterized by a phenylalanine core, a tert-butylphenyl group, and a sulfonyl linkage. The molecular formula is C₁₉H₂₃NO₄S with a molecular weight of 361.46[1]. While this specific molecule is cataloged, dedicated research into its biological effects is not yet prevalent in published literature. However, the constituent chemical motifs provide a strong basis for predicting its bioactivity. Phenylalanine is a crucial precursor for several neurotransmitters and hormones, and its analogs are known to possess diverse pharmacological properties[2][3]. The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anticancer agents. The tert-butyl group often enhances lipophilicity, which can improve membrane permeability and oral bioavailability.

This confluence of structural features suggests that this compound could interact with multiple biological targets, making it a compelling candidate for drug discovery programs.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several promising avenues for the .

Anticancer Activity

A growing body of evidence supports the anticancer potential of phenylalanine derivatives, particularly those containing sulfonamide moieties. Research has demonstrated that β-phenylalanine derivatives can exhibit antiproliferative effects in lung cancer models[4][5]. The mechanism may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell growth and proliferation.

Hypothesized Mechanism of Action:

The sulfonamide group may mimic the transition state of enzymatic reactions crucial for cancer cell survival, or it could interact with specific receptors or transcription factors. The phenylalanine component might facilitate cellular uptake via amino acid transporters, which are often upregulated in cancer cells.

Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture A549 (human lung adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Activity

Phenylalanine derivatives have been investigated for their antimicrobial properties. For instance, L-phenylalanine and L-tyrosine esters have demonstrated activity against various bacteria, particularly Gram-positive strains[6]. N-acetyl-phenylalanine has also been identified as an antimicrobial agent[7]. The mode of action is often attributed to the disruption of the bacterial cell membrane.

Hypothesized Mechanism of Action:

The lipophilic nature of the tert-butylphenyl group combined with the polar sulfonamide and amino acid moieties could create an amphipathic structure capable of inserting into and disrupting the bacterial cell membrane, leading to cell lysis.

Experimental Workflow for Antibacterial Activity Screening:

Caption: Workflow for antibacterial activity assessment.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use reference strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density of 0.5 McFarland standard.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

N-type Calcium Channel Blockade

Substituted phenylalanine derivatives have been identified as novel N-type calcium channel blockers[8]. These channels are implicated in pain signaling and neuronal damage following stroke. Blockade of these channels can have analgesic and neuroprotective effects.

Hypothesized Mechanism of Action:

The compound may bind to the α₁ subunit of the N-type calcium channel, either at the pore-blocking site or at an allosteric site, to inhibit calcium influx into neurons.

Experimental Workflow for N-type Calcium Channel Blocker Evaluation:

Caption: Workflow for N-type calcium channel blocker validation.

Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay

-

Cell Culture: Use a stable cell line expressing human N-type calcium channels (e.g., HEK293 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Depolarization: Stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open the voltage-gated calcium channels.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR instrument.

-

Data Analysis: Determine the inhibitory effect of the compound on calcium influx and calculate the IC₅₀.

Anti-inflammatory Activity

Patents related to tert-butyl phenyl compounds suggest their potential as anti-inflammatory, analgesic, and antipyretic agents[9]. The mechanism could involve the inhibition of pro-inflammatory enzymes or cytokines.

Hypothesized Mechanism of Action:

The compound may inhibit cyclooxygenase (COX) enzymes, lipoxygenase (LOX) pathways, or the production of inflammatory cytokines like TNF-α and IL-6.

Experimental Workflow for Anti-inflammatory Activity Assessment:

Caption: Workflow for evaluating anti-inflammatory potential.

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values for Anticancer Activity

| Cell Line | This compound IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |

| A549 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

| MCF-7 | [Insert Value] | [Insert Value] |

Table 2: Hypothetical MIC Values for Antibacterial Activity

| Bacterial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| S. aureus | [Insert Value] | [Insert Value] |

| E. coli | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

While direct experimental evidence for the is currently lacking, a thorough analysis of its structural components and the activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows offer a clear path forward for elucidating its pharmacological profile. Future research should focus on the synthesis of analogs to establish structure-activity relationships and on more advanced in vivo studies to validate the in vitro findings. The exploration of this molecule could lead to the discovery of novel drugs with significant clinical impact.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents - Google Patents [patents.google.com]

An In-depth Technical Guide to ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Phenylalanine Derivative for Metalloproteinase Inhibition

Abstract

This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a synthetic amino acid derivative with significant potential in drug discovery and biochemical research. We delve into its chemical architecture, a robust synthesis protocol, and detailed characterization methods. The core of this guide focuses on its putative mechanism of action as a competitive inhibitor of zinc-dependent Matrix Metalloproteinases (MMPs), a class of enzymes implicated in numerous pathological conditions including cancer metastasis and arthritis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Scientific Rationale

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to key signaling molecules[1]. Its rigid structure has made it a valuable scaffold in medicinal chemistry. The modification of its core structure, particularly at the alpha-amino group, has given rise to numerous derivatives with tailored biological activities.

This compound (molecular formula: C₁₉H₂₃NO₄S, molecular weight: 361.46 g/mol , CAS No: 159856-01-6) belongs to the N-arylsulfonylated amino acid class[2][3]. This class of compounds has garnered substantial interest for its ability to target metalloenzymes[4][5]. The sulfonamide group is a key structural motif in medicinal chemistry, known for improving enzyme-inhibitor binding affinity and pharmacokinetic properties[6].

The design of this compound incorporates two key features that suggest a specific biological target. First, the N-sulfonylated phenylalanine backbone acts as a peptidomimetic, mimicking the natural peptide substrates of proteases. Second, the large, hydrophobic 4-(tert-butyl)phenyl group is ideally shaped to fit into the deep, non-polar S1' specificity pocket characteristic of many Matrix Metalloproteinases (MMPs)[6]. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is a hallmark of diseases involving tissue remodeling, such as cancer invasion, arthritis, and fibrosis[4][5][6]. This guide will, therefore, explore this compound through the lens of its potential as an MMP inhibitor.

Synthesis and Physicochemical Characterization

The synthesis of this compound is achieved through a standard nucleophilic substitution reaction between L-phenylalanine and 4-(tert-butyl)benzenesulfonyl chloride. The reaction, known as a Schotten-Baumann reaction, is typically performed in an aqueous alkaline medium.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve L-phenylalanine (1 equivalent) in a 1M sodium hydroxide solution (3 equivalents) with stirring until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(tert-butyl)benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or tetrahydrofuran (THF).

-

Reaction: Add the sulfonyl chloride solution dropwise to the cold phenylalanine solution over 30 minutes, ensuring the temperature remains below 10 °C. The pH of the mixture should be maintained in the 9-10 range by the concurrent addition of 2M NaOH solution.

-

Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M hydrochloric acid. A white precipitate of the product should form.

-

Isolation & Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize the solid from an ethanol/water mixture to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Analytical Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Expected Value / Method |

| Molecular Formula | C₁₉H₂₃NO₄S |

| Molecular Weight | 361.46 g/mol |

| CAS Number | 159856-01-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (TBD) |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water |

| ¹H NMR | Consistent with structure (peaks for aromatic, alkyl, and backbone protons) |

| ¹³C NMR | Consistent with structure (peaks for all unique carbons) |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight |

| Purity (HPLC) | ≥95% |

Biochemical Profile and Mechanism of Action

Hypothesized Target: Matrix Metalloproteinases (MMPs)

Based on extensive structure-activity relationship (SAR) studies of N-arylsulfonylated amino acids, the primary biological target for this compound is hypothesized to be the Matrix Metalloproteinase family of enzymes[4][5][6].

Mechanism of Inhibition: MMPs are zinc-dependent proteases. Their catalytic mechanism involves the coordination of a water molecule by the active site Zn²⁺ ion, which then acts as a nucleophile to hydrolyze the peptide bond of the substrate. Inhibitors typically function by displacing this water molecule and coordinating with the zinc ion through a "Zinc Binding Group" (ZBG).

For this compound, we propose a competitive inhibition model:

-

P-site Binding: The phenylalanine backbone of the inhibitor mimics the natural substrate, binding to the enzyme's recognition pockets (P-sites).

-

S1' Pocket Occupancy: The large, hydrophobic 4-(tert-butyl)phenyl group inserts into the deep S1' specificity pocket of the MMP active site. This interaction is a key determinant of inhibitor potency and selectivity[6].

-

Zinc Coordination: The carboxylate group (-COOH) of the phenylalanine moiety acts as a monodentate or bidentate ZBG, coordinating with the catalytic Zn²⁺ ion and preventing it from activating the hydrolytic water molecule.

Signaling Pathway and Inhibition Diagram

Caption: Proposed mechanism of competitive MMP inhibition.

Pharmacological Evaluation: MMP Inhibition Assay

To validate the hypothesis and quantify the inhibitory potency of the compound, a well-established in vitro MMP inhibition assay is required. A generic fluorescence resonance energy transfer (FRET)-based assay is described below, which is adaptable for various MMP subtypes (e.g., MMP-2, MMP-9).

Experimental Protocol: FRET-Based MMP Inhibition Assay

This protocol measures the increase in fluorescence that occurs when a FRET-peptide substrate is cleaved by an MMP. The inhibitor's ability to prevent this cleavage is quantified.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2)

-

FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control Inhibitor (e.g., Batimastat)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~328 nm, Emission: ~393 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

-

Reaction Setup: In the 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound dilution (final DMSO concentration should be ≤1%)

-

Recombinant MMP enzyme (pre-activated according to manufacturer's instructions)

-

-

Incubation: Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37 °C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

For each concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Plot the percent inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Discussion and Future Directions

This guide has outlined the synthesis, characterization, and hypothesized biological activity of this compound as a Matrix Metalloproteinase inhibitor. The structural features of this molecule align well with established principles of MMP inhibitor design, making it a promising candidate for further investigation.

Key Strengths:

-

Synthetic Tractability: The compound can be synthesized in a straightforward, high-yielding reaction.

-

Rational Design: The structure incorporates a peptidomimetic backbone and a hydrophobic group designed to target the S1' pocket of MMPs.

Future Research:

-

IC₅₀ Determination: The immediate next step is to perform the described MMP inhibition assay against a panel of MMPs (MMP-1, -2, -3, -7, -8, -9, -13, etc.) to determine the compound's potency and selectivity profile.

-

Structural Biology: Co-crystallization of the compound with a target MMP would provide definitive proof of the binding mode and mechanism of action.

-

Cell-Based Assays: Evaluating the compound in cell-based models of cancer cell invasion (e.g., Boyden chamber assay) or inflammatory cell migration would establish its efficacy in a more complex biological context.

-

ADME/Tox Profiling: Preliminary in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties is essential for any compound with therapeutic potential.

By systematically pursuing these avenues of research, the full potential of this compound as a research tool or a lead compound for drug development can be elucidated.

References

- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Technical Guide for Target Identification and Validation

Abstract

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a synthetic derivative of the amino acid phenylalanine.[1][2][3][4][5][6][7] While its precise biological role and molecular targets are not extensively documented in publicly available literature, its structural similarity to phenylalanine suggests a potential for interaction with a variety of biological macromolecules. Phenylalanine itself is a critical component in numerous protein-protein interactions.[8] This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of this compound. We will explore the rationale behind various experimental approaches, from initial hypothesis generation to rigorous validation, empowering researchers to elucidate the mechanism of action of this and similar novel chemical entities.

Introduction: The Scientific Landscape of a Novel Phenylalanine Derivative

This compound belongs to a broad class of amino acid derivatives that have been explored for various therapeutic and research applications.[1][2] Amino acid derivatives can exert biological effects by influencing hormonal secretion, serving as metabolic fuels, or modulating other physiological processes.[1][2] The core structure of phenylalanine is often a key motif in molecules designed to modulate protein-protein interactions.[8] The addition of a bulky (4-(tert-butyl)phenyl)sulfonyl group to the phenylalanine scaffold suggests that this molecule may exhibit unique binding properties, potentially offering enhanced affinity or selectivity for specific protein targets compared to endogenous phenylalanine.

Given the nascent stage of research into this specific compound, a systematic and unbiased approach to target identification is paramount. This guide will outline a multi-pronged strategy, commencing with computational and high-throughput screening methods to generate initial hypotheses, followed by robust biochemical and cell-based assays for target validation.

Hypothetical Target Classes: Where to Begin the Search

Based on the chemical structure of this compound, we can hypothesize several classes of proteins as potential targets. The bulky, hydrophobic tert-butylphenyl group coupled with the sulfonyl-phenylalanine moiety suggests potential interactions with proteins that have well-defined hydrophobic pockets and recognize the phenylalanine side chain.

Table 1: Hypothetical Protein Target Classes for this compound

| Target Class | Rationale for Interaction | Potential Biological Pathways |

| Amino Acid Transporters | Competition with endogenous phenylalanine for binding and transport. | Nutrient sensing, mTOR signaling. |

| Enzymes Utilizing Phenylalanine | Competitive or allosteric inhibition of enzymes that bind phenylalanine or its metabolites. | Phenylalanine metabolism, neurotransmitter synthesis. |

| Protein-Protein Interaction Interfaces | Disruption or stabilization of protein complexes where phenylalanine is a key binding residue.[8] | Signal transduction, transcriptional regulation. |

| Nuclear Receptors | Binding to ligand-binding domains that accommodate hydrophobic ligands. | Gene expression, metabolic regulation. |

A Roadmap for Target Identification: From Hypothesis to Validation

The following sections detail a logical and experimentally sound workflow for identifying and validating the molecular targets of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - HY-W030321 Hycultec GmbH [hycultec.de]

- 7. 4-(tert-Butyl)phenyl)sulfonyl)phenylalanine | vbrc [vbrc.org]

- 8. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and molecular biology, we often encounter compounds with established structures but nascent biological characterizations. ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine presents such a case. While its chemical identity is defined, a deep, experimentally validated understanding of its specific mechanism of action remains largely uncharted in publicly accessible scientific literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will consolidate the existing, albeit limited, information on this compound. Secondly, and more centrally, it will leverage established knowledge of structurally related phenylalanine sulfonamide derivatives to propose and elaborate upon putative mechanisms of action. This document is structured not as a definitive dossier but as a strategic roadmap for researchers, outlining potential biological targets and the experimental workflows required to elucidate the precise molecular interactions of this compound.

Section 1: Compound Profile: this compound

This compound is classified as a derivative of the essential amino acid L-phenylalanine.[1] The core structure consists of a phenylalanine molecule where the amino group is substituted with a (4-(tert-butyl)phenyl)sulfonyl group.

| Chemical Identifier | Value |

| IUPAC Name | This compound |

| Synonym | N-[(4-tert-butylphenyl)sulfonyl]phenylalanine |

| Molecular Formula | C₁₉H₂₃NO₄S |

| Molecular Weight | 361.46 g/mol |

| CAS Number | 159856-01-6 |

The incorporation of the bulky and lipophilic tert-butylphenylsulfonyl group onto the phenylalanine scaffold significantly alters its physicochemical properties compared to the parent amino acid. This modification is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Section 2: Hypothesized Mechanisms of Action Based on Structural Analogs

The broader class of phenylalanine derivatives bearing sulfonamide moieties has been investigated for a range of biological activities.[2][3][4] These studies provide a logical framework for postulating the potential mechanisms of action for this compound.

Potential as an Anticancer Agent

Several studies have highlighted the antiproliferative effects of phenylalanine sulfonamide derivatives.[2][4][5] The proposed mechanisms are multifaceted and suggest that this compound could potentially:

-

Inhibit Key Kinases: A series of sulfonamide derivatives containing a β-phenylalanine scaffold were synthesized and evaluated for their inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K), a protein implicated in cancer cell survival and proliferation.[5]

-

Modulate Tumor Suppressor Pathways: Research has explored the interaction of phenylalanine sulfonamides with the p53 tumor suppressor-DNA complex, suggesting a potential role in modulating this critical cell cycle checkpoint.[4]

-

Target Aminopeptidases: The structural similarity to amino acids makes these compounds candidates for targeting aminopeptidases, such as aminopeptidase N (APN/CD13), which is often overexpressed in cancer and plays a role in angiogenesis and tumor invasion.[5]

Caption: Putative inhibition of a kinase signaling pathway by the compound.

Potential Antimicrobial and Antimalarial Activity

The sulfonamide group is a well-established pharmacophore in antimicrobial drugs. Phenylalanine-derived carboxamides with sulfonamide functionality have been synthesized and evaluated for their antimalarial and antioxidant properties.[3] The mechanism could involve the inhibition of essential metabolic pathways in pathogens, similar to classic sulfa drugs which inhibit dihydropteroate synthase.

Neuromodulatory and Ion Channel Activity

Certain N-acyl-phenylalanine derivatives have been shown to interact with the sulphonylurea receptor of pancreatic beta-cells, which is a subunit of the ATP-sensitive potassium (K-ATP) channel.[6] This suggests a potential for this compound to modulate ion channel activity. Furthermore, other phenylalanine derivatives have been identified as novel N-type calcium channel blockers, which are targets for treating pain and stroke.[7]

Section 3: A Roadmap for Mechanistic Elucidation: Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, a systematic and multi-tiered experimental approach is necessary.

Tier 1: Target Identification and Initial Screening

The initial phase should focus on broad screening to identify potential biological targets.

-

Objective: To determine if the compound exhibits inhibitory activity against a panel of human kinases.

-

Methodology:

-

Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).

-

Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

-

Detection is often luminescence- or fluorescence-based.

-

-

Data Analysis: Results are expressed as the percentage of kinase activity remaining in the presence of the compound. Hits are identified as kinases with significantly reduced activity.

-

Objective: To assess the compound's ability to inhibit the growth of various bacterial and fungal strains.

-

Methodology:

-

Prepare a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Data Analysis: The MIC value provides a quantitative measure of the compound's antimicrobial potency.

Caption: Tier 1 experimental workflow for initial target screening.

Tier 2: Target Validation and Mechanistic Deep Dive

Once a promising biological activity is identified, the subsequent experiments should focus on validating the target and elucidating the detailed mechanism.

-

Objective: To confirm direct binding of the compound to a target protein within a cellular context.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

-

-

Data Analysis: Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

-

Objective: To quantitatively characterize the binding affinity, stoichiometry, and thermodynamics of the compound-target interaction.

-

Methodology:

-

Place a purified solution of the target protein in the sample cell of the calorimeter.

-

Titrate a concentrated solution of the compound into the sample cell in small, sequential injections.

-

Measure the heat released or absorbed during the binding event.

-

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Section 4: Concluding Remarks and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, the existing body of research on related phenylalanine sulfonamide derivatives provides a strong foundation for targeted investigation. The proposed experimental roadmap offers a clear, logical progression from broad-based screening to detailed biophysical characterization. The structural features of this compound suggest the potential for novel interactions with a range of biological targets, particularly within the realms of oncology, infectious disease, and neuromodulation. Future research efforts should be directed towards the systematic execution of such studies to unlock the therapeutic potential of this and related molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of N-benzoyl-D-phenylalanine and related compounds with the sulphonylurea receptor of beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Technical Guide for Researchers

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of compounds demonstrating therapeutic potential, amino acid derivatives hold a significant position. This in-depth technical guide focuses on the spectroscopic characterization of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a derivative of the essential amino acid phenylalanine. This compound, with the chemical formula C₁₉H₂₃NO₄S and a molecular weight of 361.46 g/mol , exists as a solid at room temperature.[1] Its structure, combining the rigidity of a sulfonamide linkage with the chirality and aromaticity of phenylalanine, presents a unique spectroscopic fingerprint.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. By delving into the theoretical underpinnings of each technique and providing detailed, field-proven experimental protocols, this document aims to serve as a practical resource for the unambiguous identification and characterization of this compound and analogous structures. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors.

Molecular Structure and Key Spectroscopic Features

The molecular architecture of this compound is the primary determinant of its spectroscopic properties. Understanding the connectivity of the atoms is the first step in interpreting the spectral data.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl (C(CH₃)₃) | ~ 1.3 | singlet | 9H | A sharp, intense singlet due to the nine equivalent methyl protons. |

| Aromatic (tert-butylphenyl) | ~ 7.5 - 7.8 | multiplet | 4H | Two doublets expected for the AA'BB' system of the para-substituted ring. |

| Aromatic (phenylalanine) | ~ 7.1 - 7.3 | multiplet | 5H | Complex multiplet due to the monosubstituted phenyl ring protons. |

| α-CH | ~ 4.2 - 4.5 | multiplet | 1H | Shifted downfield due to the adjacent electron-withdrawing sulfonyl group and carboxylic acid. |

| β-CH₂ | ~ 3.0 - 3.3 | multiplet | 2H | Diastereotopic protons, appearing as a complex multiplet. |

| N-H | ~ 8.0 - 8.5 | doublet | 1H | Broad signal, exchangeable with D₂O. Coupling to α-CH may be observed. |

| COOH | ~ 10 - 12 | broad singlet | 1H | Broad, exchangeable proton, position is concentration and solvent dependent. |

B. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxyl (C=O) | ~ 170 - 175 | Downfield shift characteristic of a carboxylic acid. |

| Aromatic (C-SO₂) | ~ 140 - 145 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic (C-tert-butyl) | ~ 150 - 155 | Quaternary carbon of the tert-butyl substituted ring. |

| Aromatic (CH) | ~ 120 - 135 | Multiple signals for the aromatic carbons of both rings. |

| α-CH | ~ 55 - 60 | |

| β-CH₂ | ~ 35 - 40 | |

| tert-Butyl (quaternary C) | ~ 35 | |

| tert-Butyl (CH₃) | ~ 31 |

C. Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and COOH.[3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Caption: Experimental workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, making it an excellent tool for functional group identification.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Very broad due to hydrogen bonding. |

| N-H stretch (Sulfonamide) | 3300 - 3200 | Medium | |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong | |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak | |

| S=O stretch (Sulfonyl) | 1350 - 1300 (asymmetric) | Strong | Two distinct, strong bands are characteristic of the SO₂ group. |

| S=O stretch (Sulfonyl) | 1170 - 1150 (symmetric) | Strong | |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium | |

| S-N stretch | ~900 | Medium |

B. Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed. The ATR method is generally quicker and requires minimal sample preparation.

-

ATR-FTIR Method:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

After analysis, clean the ATR crystal and anvil thoroughly.

-

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

A. Predicted Mass Spectrum

For this compound (MW = 361.46), the following features are expected in the mass spectrum, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

-

Molecular Ion Peak: In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 362.5 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 360.5 should be observed.

-

Major Fragment Ions: The fragmentation of the molecule is likely to occur at the weaker bonds, such as the C-S and S-N bonds of the sulfonamide and the bonds within the phenylalanine moiety.

| Predicted m/z | Possible Fragment Ion | Notes |

| 199 | [C₁₀H₁₃O₂S]⁺ | Fragment corresponding to the 4-tert-butylphenylsulfonyl group. |

| 165 | [C₉H₁₁NO₂]⁺ | Phenylalanine molecular ion. |

| 120 | [C₈H₁₀N]⁺ | Loss of COOH from phenylalanine. |